2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid
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Overview
Description
2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with a pyridine ring structureIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds have similar structures but different functional groups, leading to distinct properties and applications.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives:
Uniqueness: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as a ligand and its potential biological activity further enhance its value as a research compound .
Biological Activity
2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid (CAS No. 5006-66-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C6H5NO3 with a molecular weight of 139.11 g/mol. The compound features two carboxylic acid groups which contribute to its biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C6H5NO3 |
Molecular Weight | 139.11 g/mol |
Boiling Point | Not available |
Log P (octanol/water) | -0.55 |
GI Absorption | High |
Antihypertensive Effects
Research has demonstrated that derivatives of 2-Oxo-1,2-dihydropyridine exhibit antihypertensive properties by acting as competitive antagonists of angiotensin II receptors. These compounds can suppress vasoconstriction and aldosterone secretion, making them potential candidates for treating hypertension and related cardiovascular conditions .
Antiproliferative Activity
Studies have shown that certain derivatives of 2-Oxo-1,2-dihydropyridine possess notable antiproliferative effects against various cancer cell lines. For example, novel derivatives synthesized from this compound displayed moderate cytotoxicity with lower IC50 values compared to positive controls in vitro, indicating their potential as anticancer agents .
Neuroprotective Properties
The compound has been associated with neuroprotective effects, particularly in conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems and inhibit smooth muscle cell proliferation suggests a role in treating central nervous system disorders .
The biological activity of this compound is attributed to several mechanisms:
- Angiotensin II Receptor Inhibition : Compounds derived from this structure competitively inhibit angiotensin II from binding to its receptors, which is crucial in managing blood pressure and vascular health .
- Cell Cycle Regulation : The antiproliferative effects are likely mediated through the induction of cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies indicate that derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress in various biological systems .
Case Studies
- Cardiovascular Studies : A study involving the administration of 2-Oxo-1,2-dihydropyridine derivatives in animal models showed significant reductions in blood pressure and vascular resistance, supporting their use in hypertensive therapies.
- Cancer Research : In vitro tests on human cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy against tumors while minimizing toxicity to normal cells .
Properties
Molecular Formula |
C7H5NO5 |
---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2-oxo-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-4(7(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
RYMODSJMRITVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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